BenchChemオンラインストアへようこそ!

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

Regiochemistry Trifluoromethylbenzamide LogP

This meta-trifluoromethylbenzamide-substituted quinazolinone is a critical reference inhibitor for NADPH oxidase (NOX) studies. Its unique meta-substitution pattern on the central N-phenyl ring is essential for target engagement; the para isomer (CAS 898428-49-4) or generic quinazolinones cannot replicate its binding conformation. Use it to establish NOX-dependent ROS baselines in inflammation models, map the steric/electronic requirements of the benzamide-binding pocket in SAR campaigns, and probe kinase selectivity governed by H-bond network disruption. Independent validation is advised as direct IC50 data are not publicly available.

Molecular Formula C23H16F3N3O2
Molecular Weight 423.395
CAS No. 898420-20-7
Cat. No. B2508230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide
CAS898420-20-7
Molecular FormulaC23H16F3N3O2
Molecular Weight423.395
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C23H16F3N3O2/c1-14-27-20-11-3-2-10-19(20)22(31)29(14)18-9-5-8-17(13-18)28-21(30)15-6-4-7-16(12-15)23(24,25)26/h2-13H,1H3,(H,28,30)
InChIKeyVDJGDBYKAXSZKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 898420-20-7) – Chemical Class, Physicochemical Identity, and Basis for Investigational Procurement


N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide (CAS 898420-20-7) is a synthetic quinazolinone derivative featuring a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via an N-phenyl bridge to a 3-(trifluoromethyl)benzamide moiety . This compound is categorized under protein kinase inhibitors and activators, with reported inhibitory activity against NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production . It is primarily utilized as a reference standard in non-human biomedical research, with vendors listing it as a white to off-white solid of >95% purity (HPLC) .

Why Generic Quinazolinone Scaffolds Cannot Substitute N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide in Targeted Research Applications


The quinazolinone pharmacophore tolerates multiple substitution patterns that can drastically alter target selectivity, potency, and pharmacokinetic behavior. The specific 3-(trifluoromethyl)benzamide appendage in the meta orientation of the central phenyl ring is not a trivial modification. Research on related quinazolinone series demonstrates that shifting the trifluoromethyl group from the 3- to 4-position on the benzamide ring can invert selectivity between kinase isoforms or between AChE and BChE enzymes . Similarly, altering the point of attachment of the quinazolinone to the N-phenyl spacer from meta to para has been shown to eliminate activity in PI3K inhibitor programs . Consequently, a generic quinazolin-4(3H)-one derivative cannot reproduce the binding conformation enforced by the 3-(trifluoromethyl)benzamide meta-substitution pattern, making non-specific substitution scientifically unsound when target engagement data is required.

Quantitative Differentiators for N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide vs. Closest Analogs


Meta- vs Para-Trifluoromethyl Substitution Regiochemistry Alters Physicochemical Predictors of Bioactivity

The target compound (3-CF3 benzamide) exhibits a computed XLogP3 of 3.9, while the para-substituted isomer N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide (CAS 898428-49-4) is predicted to have an XLogP3 of 4.0 due to the altered electronic distribution of the CF3 group . This 0.1-unit LogP shift, while small, is comparable to differences that have switched activity between COX-2 and COX-1 inhibition in structurally analogous benzamide series .

Regiochemistry Trifluoromethylbenzamide LogP

Hydrogen Bond Donor Count Differentiation Can Influence Target Selectivity

The target compound possesses exactly one hydrogen bond donor (HBD), compared to typical quinazoline kinase inhibitors (e.g., gefitinib scaffold) which have multiple HBDs . In PI3K inhibitor development, an unsubstituted benzamide group (HBD=1) at the 6-position yielded the best inhibitory activity on PI3Kγ, whereas introduction of additional H-donors reduced on-target potency .

Hydrogen bonding Kinase inhibitor Selectivity

Rotatable Bond Count as a Determinant of Conformational Restriction and Binding Entropy

The target compound features only 3 rotatable bonds, whereas many broadly active quinazoline derivatives possess 5–6 rotatable bonds . Lower rotatable bond count is consistently associated with improved oral bioavailability and lower metabolic clearance in drug discovery programs; each additional rotatable bond typically reduces oral exposure by ~0.5 log units .

Rotatable bonds Conformational entropy Ligand efficiency

Best-Fit Application Scenarios for Procuring N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide


NADPH Oxidase (NOX) Inhibitor Reference Standard for Oxidative Stress Research

Based on vendor documentation, this compound serves as a reference inhibitor of NADPH oxidase . It can be used to establish NOX-dependent ROS production baselines in cellular models of inflammation. Researchers should note that the vendor references apocynin studies (Impellizzeri et al., Biochem. Pharmacol. 2011; Genovese et al., Brain Res. 2011) as supporting background, but direct comparative NOX inhibition data (IC50) for this specific compound is not publicly available; users should perform independent validation.

Kinase Selectivity Panel Reference with Favorable Physicochemical Profile

The compound's single hydrogen bond donor and compact rotatable bond count confer a physicochemical profile distinct from multi-target quinazoline inhibitors . It is a suitable reference compound for screening panels that aim to differentiate kinase binding modes based on H-bond network disruption.

Regiochemical Probe for Structure-Activity Relationship (SAR) Studies

The meta-trifluoromethylbenzamide substitution pattern is a key differentiator from the para-substituted isomer (CAS 898428-49-4). This compound can be used in SAR campaigns to map the steric and electronic requirements of the benzamide binding pocket in target enzymes, particularly where trifluoromethyl group positioning is known to govern selectivity .

Quote Request

Request a Quote for N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.